molecular formula C4H8BrNO3 B117501 4-Bromobutylnitrate CAS No. 146563-40-8

4-Bromobutylnitrate

Cat. No. B117501
M. Wt: 198.02 g/mol
InChI Key: IKDHVMDABUMCLO-UHFFFAOYSA-N
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Description

“4-Bromobutylnitrate” is a chemical compound with the molecular formula C4H8BrNO3 . It’s used in scientific research and its applications range from organic synthesis to pharmaceutical development.


Molecular Structure Analysis

The molecular structure of “4-Bromobutylnitrate” consists of 4 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact structure and arrangement of these atoms are not specified in the sources I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromobutylnitrate” include a density of 1.6±0.1 g/cm3, a boiling point of 220.0±23.0 °C at 760 mmHg, and a flash point of 86.9±22.6 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Detection and Analytical Applications

A notable application of a compound related to 4-Bromobutylnitrate is found in the detection of hydrazine. A fluorescein-based reactive probe, utilizing 4-bromobutyrate as a masking unit, has been developed for the selective detection of hydrazine over other common analytes. This probe operates through a simultaneous substitution–cyclization–elimination process, leading to a 'turn on' fluorescence with a discernible color change and a rapid response time of less than 15 minutes (Goswami et al., 2014).

Biocatalysis and Chemical Synthesis

The enzymatic production of chemicals structurally related to 4-Bromobutylnitrate, such as (S)-4-bromo-3-hydroxybutyrate, has been explored due to its potential industrial applications. This process, involving the use of cDNA that encodes for specific reductase enzymes and expressed in Escherichia coli, showcases the biocatalytic approach's suitability for the industrial production of (S)-4-bromo-3-hydroxybutyrate, a precursor for statin compounds (Asako et al., 2009).

Materials Science and Organic Photovoltaics

In the field of materials science, 4-bromoanisole, a compound similar to 4-Bromobutylnitrate, has been utilized as a processing additive to control the phase separation and purity in organic photovoltaic devices. This application underlines the role of brominated compounds in enhancing the morphology and performance of photovoltaic materials (Liu et al., 2012).

Pharmacoproteomics

Although not directly related to 4-Bromobutylnitrate, research on 4-Phenylbutyrate (4-PBA) provides insight into the pharmacoproteomics of butyrate derivatives. 4-PBA treatment of cystic fibrosis bronchial epithelial cells has led to the identification of responsive cellular chaperones, protein processing enzymes, and cell trafficking molecules, highlighting the therapeutic potential of butyrate derivatives in treating chloride transport defects associated with cystic fibrosis (Singh et al., 2006).

Probe Development for Protein and Microemulsions

4-(N-bromoacetylamino)-phthalimide serves as a solvation probe for proteins and microemulsions, illustrating the utility of brominated compounds in studying solvation dynamics around proteins and within microemulsion systems. This application highlights the role of such compounds in elucidating the interactions and dynamics at the molecular level (Mandal et al., 2002).

properties

IUPAC Name

4-bromobutyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO3/c5-3-1-2-4-9-6(7)8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDHVMDABUMCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439582
Record name 4-bromobutylnitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromobutyl Nitrate

CAS RN

146563-40-8
Record name 4-bromobutylnitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromobutyl nitrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In reactor cooled to −5 to 5° C., nitric acid fuming (8.5 g-135 mmol) was slowly added to a solution of 98% sulfuric acid (13.0 g-130 mmol) in dichloromethane (18.0 g-212 mmol). 4-bromobutanol (10.2 g-66.6 mmol) was then added to this mixture and the reaction medium was stirred at −5 to 5° C. over a period of 2-5 hours. The mixture was poured into cold water (110 g) keeping the temperature between −5° C. and 3° C. After decantation, the upper aqueous phase was extracted with dichloromethane and the combined organic phases were washed with water, adjusted to pH=6-7 by addition of 27.65% sodium hydroxide, washed with brine and dried over magnesium sulfate. Dichloromethane was distilled off under vacuum and crude 4-bromobutyl nitrate (12.7 g-64.1 mmol) was recovered in a yield of about 96%.
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